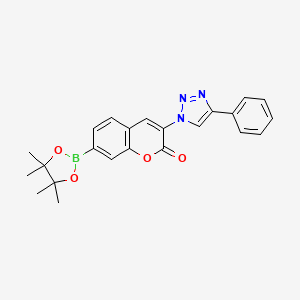
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a synthetic organic compound that features a triazole ring, a boronate ester, and a chromenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the Boronate Ester: The boronate ester can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated precursor.
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through various methods, including the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or chromenone moieties.
Reduction: Reduction reactions could target the triazole ring or the chromenone structure.
Substitution: The boronate ester group is particularly reactive in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as a building block for more complex molecules.
Biology
Drug Development:
Medicine
Therapeutics: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Materials Science: The boronate ester group could be used in the development of new materials, such as polymers or sensors.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. In drug development, for example, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring could engage in hydrogen bonding or π-π interactions, while the boronate ester might form reversible covalent bonds with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Lacks the boronate ester group.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one: Lacks the triazole ring.
Uniqueness
The unique combination of the triazole ring, boronate ester, and chromenone moiety in 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one provides a versatile platform for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C23H22BN3O4 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
3-(4-phenyltriazol-1-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one |
InChI |
InChI=1S/C23H22BN3O4/c1-22(2)23(3,4)31-24(30-22)17-11-10-16-12-19(21(28)29-20(16)13-17)27-14-18(25-26-27)15-8-6-5-7-9-15/h5-14H,1-4H3 |
Clé InChI |
CGNLSNZFSXUPKZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)N4C=C(N=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


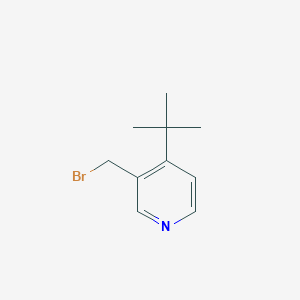
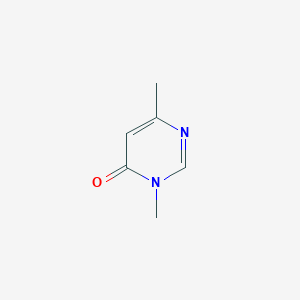
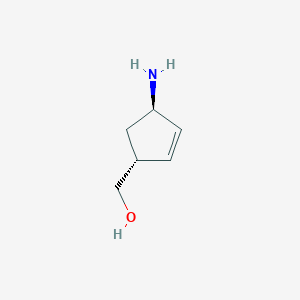
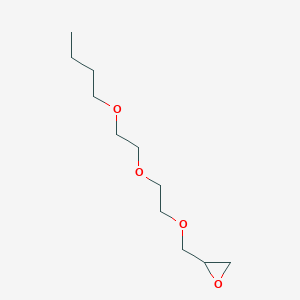
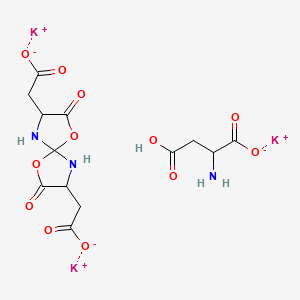
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
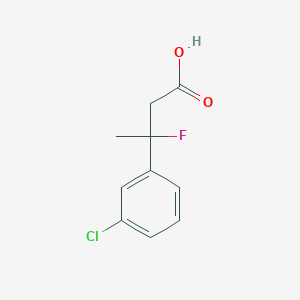
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)

![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)




